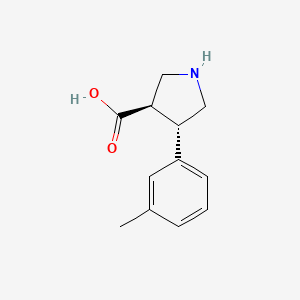

(3R,4S)-4-(m-Tolyl)pyrrolidine-3-carboxylic acid

描述

(3R,4S)-4-(m-Tolyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(3R,4S)-4-(m-Tolyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant implications in medicinal chemistry. Its unique structure contributes to various biological activities, making it a subject of interest for researchers exploring therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a pyrrolidine ring with specific stereochemistry at the 3 and 4 positions. This stereochemistry is crucial for its biological interactions and pharmacological effects.

| Property | Value |

|---|---|

| Molecular Weight | 205.25 g/mol |

| CAS Number | 53484885 |

| Chemical Classification | Pyrrolidine derivative |

The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. The compound may act as an enzyme inhibitor or modulator, influencing biochemical pathways critical for cellular function.

- Enzyme Interaction : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may inhibit arginase activity, which plays a role in nitrogen metabolism and inflammatory responses .

- Receptor Modulation : It may also interact with neurotransmitter receptors, potentially affecting signaling pathways related to pain modulation and anxiety. The structural features allow it to bind effectively to these targets.

Neuropharmacological Effects

Research indicates that this compound exhibits neuropharmacological effects that could be beneficial in treating neurological disorders:

- Pain Modulation : Studies suggest that the compound may influence pain pathways, making it a candidate for analgesic development.

- Anxiolytic Potential : Its interaction with neurotransmitter systems hints at possible anxiolytic effects, warranting further exploration in anxiety-related conditions.

Enzyme Inhibition Studies

A series of studies have evaluated the inhibitory effects of this compound on various enzymes:

- Inhibition of Arginase : Recent findings show that derivatives of this compound can significantly inhibit arginase I and II with IC50 values as low as 1.3 nM .

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| This compound | Arginase I | 1.3 |

| This compound | Arginase II | 8.1 |

Study on Pain and Anxiety

In a controlled study involving animal models, this compound demonstrated significant analgesic properties when administered prior to nociceptive stimuli. Additionally, behavioral tests indicated reduced anxiety-like behaviors compared to control groups.

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications in the chemical structure could enhance the biological activity of this compound. For instance, altering substituents on the pyrrolidine ring influenced its binding affinity to target enzymes and receptors .

科学研究应用

Synthesis and Structural Characteristics

The synthesis of (3R,4S)-4-(m-Tolyl)pyrrolidine-3-carboxylic acid typically involves several steps that ensure high yield and chiral purity. The compound can be synthesized from simple starting materials through various organic reactions, including nucleophilic substitution and catalytic hydrogenation. The synthetic route often includes:

- Starting Materials : Glycine ethyl ester and m-tolyl halides.

- Key Reactions : Nucleophilic substitution, ring closure, and coupling reactions.

- Final Steps : Hydrolysis and deprotection to yield the target compound with high HPLC purity (>99%) and chiral purity (>99%) .

Neurological Disorders

This compound has been identified as a potential lead compound for developing drugs targeting neurological disorders. Its ability to interact with specific receptors in the central nervous system suggests that it may influence neurotransmitter release and receptor activation .

Antifungal and Antitumor Activity

Research indicates that pyrrolidine derivatives, including this compound, exhibit antifungal properties similar to those observed in other pyrrolidine-based compounds such as preussin . These compounds have shown effectiveness against various fungal strains and have also been evaluated for their antitumor activity.

Endothelin Receptor Antagonism

Studies have reported that pyrrolidine-3-carboxylic acids can act as endothelin receptor antagonists. These compounds have been shown to inhibit the pressor response induced by endothelin-1 in animal models, indicating their potential use in treating cardiovascular diseases . The modifications to the pyrrolidine core can enhance selectivity and potency against specific receptors.

Case Study 1: Synthesis of Antifungal Agents

In one study, a series of pyrrolidine derivatives were synthesized to evaluate their antifungal activity. Among these derivatives, this compound demonstrated promising results against common fungal pathogens. The structure-activity relationship (SAR) studies indicated that modifications at the 4-position significantly influenced antifungal potency .

Case Study 2: Development of Endothelin Receptor Antagonists

Another research effort focused on developing highly specific endothelin receptor antagonists based on the pyrrolidine scaffold. Compounds derived from this compound exhibited over 27,000-fold selectivity for the ET B receptor compared to other receptors. This selectivity is crucial for minimizing side effects in therapeutic applications .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Neurological Disorders | Potential lead compound for drug development targeting CNS receptors | Influences neurotransmitter release |

| Antifungal Activity | Exhibits antifungal properties similar to preussin | Effective against various fungal strains |

| Endothelin Receptor Antagonism | Acts as antagonist for ET B receptors | High selectivity (>27,000-fold) |

化学反应分析

Carboxylic Acid Functional Group Reactions

The carboxylic acid moiety is central to the compound’s reactivity. Key transformations include:

Esterification

-

Reaction : The acid reacts with alcohols under acidic or coupling conditions to form esters.

-

Conditions :

-

Catalyzed by H₂SO₄ or DCC/DMAP in anhydrous solvents (e.g., methanol, ethanol).

-

Example: Methyl ester formation via Fischer esterification.

-

-

Applications : Esters serve as intermediates for prodrugs or further functionalization .

Amide Formation

-

Reaction : Coupling with amines using reagents like EDC/HOBt or DCC.

-

Conditions :

-

Applications : Synthesis of peptidomimetics or bioactive molecules .

Reduction to Alcohol

-

Reaction : Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol.

-

Conditions :

-

Anhydrous THF or diethyl ether at 0°C to reflux.

-

Requires careful quenching to avoid side reactions.

-

-

Applications : Access to chiral alcohols for asymmetric synthesis.

Pyrrolidine Ring Modifications

The pyrrolidine ring’s nitrogen and stereochemistry enable further functionalization:

N-Alkylation/Arylation

-

Reaction : Alkylation at the pyrrolidine nitrogen using alkyl halides or aryl boronic acids.

-

Conditions :

-

Example : Synthesis of tert-butoxycarbonyl (Boc)-protected derivatives for stability .

Ring-Opening Reactions

-

Reaction : Acid-catalyzed ring opening to form linear amines.

-

Conditions :

-

HCl or H₂SO₄ in aqueous/organic mixtures.

-

Limited utility due to loss of stereochemistry.

-

Aromatic m-Tolyl Group Reactivity

The meta-methylphenyl group participates in electrophilic and coupling reactions:

Electrophilic Aromatic Substitution

-

Reaction : Nitration, sulfonation, or halogenation at the aromatic ring.

-

Conditions :

-

Challenges : Steric hindrance from the pyrrolidine ring may reduce reactivity .

Cross-Coupling Reactions

-

Reaction : Suzuki-Miyaura coupling with boronic acids.

-

Conditions :

Stereospecific Transformations

The (3R,4S) configuration influences reaction outcomes:

Diastereoselective Alkylation

-

Reaction : Alkylation at C3 or C4 positions with retention of stereochemistry.

-

Conditions :

Enzymatic Resolution

-

Reaction : Lipase-catalyzed hydrolysis of esters to isolate enantiomers.

-

Conditions :

Comparative Reaction Data

Mechanistic Insights and Challenges

-

Steric Effects : The m-tolyl group hinders reactions at the pyrrolidine ring’s convex face, favoring axial attack .

-

Acid Sensitivity : The Boc-protected derivatives require mild deprotection (TFA/CH₂Cl₂) to avoid racemization .

-

Solvent Dependency : Polar aprotic solvents enhance nucleophilicity of the pyrrolidine nitrogen .

属性

IUPAC Name |

(3R,4S)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-8-3-2-4-9(5-8)10-6-13-7-11(10)12(14)15/h2-5,10-11,13H,6-7H2,1H3,(H,14,15)/t10-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDNDGSKOCKZZPN-MNOVXSKESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2CNCC2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@H]2CNC[C@@H]2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。